3-(Oxan-4-YL)propan-1-amine
Overview
Description
“3-(Oxan-4-YL)propan-1-amine” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 g/mol . The IUPAC name for this compound is 3-tetrahydro-2H-pyran-4-yl-1-propanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7,9H2 . The canonical SMILES representation is C1COCCC1CCCN .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 143.23 g/mol . The compound has a topological polar surface area of 35.2 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has three rotatable bonds .
Scientific Research Applications
Corrosion Inhibition
Research on tertiary amines, including those with similar structures to 3-(Oxan-4-yl)propan-1-amine, has demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds operate by forming a protective layer on the metal surface, retarding anodic dissolution and showing promising inhibition efficiencies, as observed in compounds like 1,3-di-morpholin-4-yl-propan-2-ol and 1,3-bis-diethylamino-propan-2-ol (Gao, Liang, & Wang, 2007).
Synthesis of Novel Compounds
The scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide demonstrates the application of a process safety-driven synthetic strategy, highlighting the potential of similar structures for the synthesis of novel compounds with thermal stability and safety considerations (Likhite et al., 2016).
Chemical Synthesis
Compounds structurally related to this compound are used in chemical syntheses, such as the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones. This involves a one-pot reaction indicating the versatility of such amines in facilitating multi-component chemical synthesis (Trifunović et al., 2010).
Ligand in Catalysis
Certain amines are transformed into efficient ligands for catalysis, as seen in the conversion of cis-2-amino-3,3-dimethyl-1-indanol into a phosphorus-containing oxazoline. This oxazoline then acts as a highly efficient ligand for palladium-catalyzed enantioselective allylic amination reactions, suggesting potential catalytic applications for similar amines (Sudo & Saigo, 1997).
Photophysical Properties
A metal- and oxidant-free synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines demonstrates the photophysical properties of such compounds. This method involves a [2 + 1 + 2] cyclization strategy, indicating the potential for this compound derivatives in the fields of organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
3-(oxan-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOABCQDSSRYIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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